4-chloro-N-(2-ethylbutyl)aniline
Description
4-Chloro-N-(2-ethylbutyl)aniline is a substituted aniline derivative characterized by a chlorine atom at the para position of the aromatic ring and a branched 2-ethylbutyl group attached to the nitrogen atom. These compounds are typically synthesized via condensation or nucleophilic substitution reactions and serve as intermediates in organic synthesis, ligands for metal complexes, or bioactive molecules. The chlorine substituent enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the N-alkyl/aryl group modulates steric and electronic properties .
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
4-chloro-N-(2-ethylbutyl)aniline |
InChI |
InChI=1S/C12H18ClN/c1-3-10(4-2)9-14-12-7-5-11(13)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3 |
InChI Key |
BYPBGHHJHIWAFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-ethylbutyl)aniline typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 4-nitrochlorobenzene.
Reduction of 4-nitrochlorobenzene: The nitro group in 4-nitrochlorobenzene is reduced to an amino group, forming 4-chloroaniline.
Alkylation: 4-chloroaniline is then alkylated with 2-ethylbutyl bromide under basic conditions to yield 4-chloro-N-(2-ethylbutyl)aniline.
Industrial Production Methods
Industrial production methods for 4-chloro-N-(2-ethylbutyl)aniline often involve large-scale nitration and reduction processes, followed by alkylation using suitable alkylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-ethylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert it back to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, quinone imine derivatives, and reduced amine compounds.
Scientific Research Applications
4-chloro-N-(2-ethylbutyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: It serves as a building block for the synthesis of bioactive compounds.
Medicine: This compound is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of agricultural chemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-ethylbutyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4-Chloroaniline Derivatives
Biological Activity
4-Chloro-N-(2-ethylbutyl)aniline is an organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, including toxicity, antimicrobial effects, and potential applications in various fields. The information presented is derived from a range of scientific sources, including peer-reviewed articles and toxicological studies.
4-Chloro-N-(2-ethylbutyl)aniline is classified under the category of anilines, characterized by the presence of an amino group attached to an aromatic ring. Its chemical structure can be represented as follows:
- Molecular Formula : C₈H₁₀ClN
- Molecular Weight : 155.63 g/mol
- CAS Number : 5431-66-7
1. Toxicity Studies
Toxicological evaluations have shown that compounds similar to 4-chloro-N-(2-ethylbutyl)aniline exhibit varying degrees of toxicity. For instance, studies employing the Local Lymph Node Assay (LLNA) have been utilized to assess skin sensitization potential. In these studies, a stimulation index (SI) was calculated to determine the sensitization potential of various compounds, including related anilines. An SI value equal to or greater than 3 indicates a significant sensitization response .
The biological mechanisms through which anilines exert their effects often involve disruption of cellular integrity and interference with metabolic pathways. For example, studies on related compounds have shown that they can alter cell wall integrity and membrane permeability in fungal pathogens, leading to cell death . This mechanism may also apply to 4-chloro-N-(2-ethylbutyl)aniline.
Case Study 1: Skin Sensitization
A study conducted on various chlorinated anilines assessed their skin sensitization potential using the LLNA method. The results indicated varying degrees of sensitization across different compounds, with some exhibiting significant responses at lower concentrations . This suggests that 4-chloro-N-(2-ethylbutyl)aniline may also pose a risk for skin sensitization.
Case Study 2: Antifungal Efficacy
In another investigation focusing on the antifungal properties of volatile organic compounds produced by Xenorhabdus spp., it was found that aniline demonstrated complete inhibition of fungal growth at specific concentrations. This study underscores the potential for similar activity in related compounds like 4-chloro-N-(2-ethylbutyl)aniline .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.63 g/mol |
| CAS Number | 5431-66-7 |
| Toxicity (SI Value) | Varies (SI ≥ 3 indicates sensitization) |
| Antifungal Activity | Complete inhibition at specific doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
